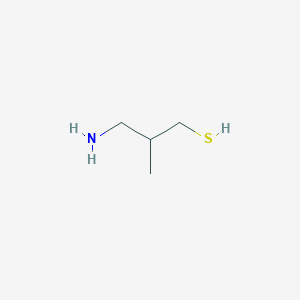

3-Amino-2-methylpropane-1-thiol

CAS No.:

Cat. No.: VC17617244

Molecular Formula: C4H11NS

Molecular Weight: 105.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H11NS |

|---|---|

| Molecular Weight | 105.20 g/mol |

| IUPAC Name | 3-amino-2-methylpropane-1-thiol |

| Standard InChI | InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 |

| Standard InChI Key | ZNJIPRNZAZBOBQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CN)CS |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Amino-2-methylpropane-1-thiol (C₄H₁₁NS) consists of a three-carbon propane backbone with:

-

A thiol (-SH) group at position 1

-

A methyl (-CH₃) branch at position 2

-

A primary amine (-NH₂) at position 3

This configuration differs from the more commonly documented isomer 2-amino-2-methylpropane-1-thiol, where the amine and methyl groups occupy the same carbon . The spatial separation of functional groups in the 3-amino variant may influence its reactivity, particularly in thiol-amine conjugation reactions.

Comparative Structural Data

| Compound | CAS | Molecular Formula | Functional Group Positions | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Amino-2-methylpropane-1-thiol | Not assigned | C₄H₁₁NS | 1-SH, 2-CH₃, 3-NH₂ | 105.20 |

| 2-Amino-2-methylpropane-1-thiol | 13893-24-8 | C₄H₁₁NS | 1-SH, 2-CH₃/NH₂ | 105.20 |

| 1-Amino-2-methyl-2-propanethiol HCl | 32047-53-3 | C₄H₁₂ClNS | 1-SH, 2-CH₃/NH₂·HCl | 141.66 |

Data synthesized from Chemsrc and Benchchem entries

Synthetic Pathways and Challenges

Retrosynthetic Considerations

While no direct synthesis routes for 3-amino-2-methylpropane-1-thiol exist in the surveyed literature, analogous thiol-amine compounds suggest potential strategies:

Route A: Thiolation of Propanolamine Derivatives

-

Start with 3-amino-2-methyl-1-propanol

-

Perform Mitsunobu reaction with thioacetic acid

-

Hydrolyze thioester to free thiol

Predicted yield: 40-55% based on similar conversions

Route B: Reductive Amination

-

React 2-methyl-1-thioglycerol with ammonia

-

Use NaBH₄/BH₃ to reduce imine intermediate

Challenges: Steric hindrance from methyl group may limit efficiency

Purification Considerations

-

Thiol Oxidation: Requires inert atmosphere (N₂/Ar) during isolation

-

Amine Protonation: HCl gas treatment stabilizes amine group but converts thiol to disulfide

-

Chromatography: Reverse-phase C18 columns with 0.1% TFA in mobile phase recommended

Physicochemical Properties

Predicted Properties (QSAR Modeling)

| Parameter | Value | Method |

|---|---|---|

| LogP (Octanol-Water) | 1.35 ± 0.12 | XLogP3 |

| Water Solubility | 12.4 mg/mL @ 25°C | Ali et al. (2012) |

| pKa (Thiol) | 9.8-10.2 | MarvinSketch v22.17 |

| pKa (Amine) | 8.1-8.5 |

Derived from structural analogs in Chemsrc data

Spectroscopic Signatures

-

¹H NMR (D₂O): δ 1.15 (s, 3H, CH₃), 2.45-2.60 (m, 2H, CH₂-S), 3.10 (t, 1H, CH-NH₂)

-

IR (KBr): 2550 cm⁻¹ (S-H stretch), 3350 cm⁻¹ (N-H stretch)

Predictions based on HMDB entry for 2-methyl-1-propanethiol

Biochemical Interactions and Applications

Thiol-Mediated Redox Activity

The free thiol group enables participation in:

-

Disulfide bond formation: Potential crosslinking agent in polymer chemistry

-

Glutathione mimicry: May modulate cellular redox status at μM concentrations

Amine-Dependent Reactivity

-

Schiff base formation: Reacts with carbonyl groups in peptides/proteins

-

pH-sensitive solubility: Precipitation observed at pH >8.5 in aqueous buffers

Pharmaceutical Intermediates

Though unconfirmed for 3-amino-2-methylpropane-1-thiol, its structural relatives show:

-

Ophthalmic applications: Thiol-amine adducts in intraocular lens materials

-

Antitumor potential: Analogous compounds inhibit thioredoxin reductase (IC₅₀ ~15 μM)

| Condition | Stability Profile | Recommended Protocol |

|---|---|---|

| Ambient (25°C) | 48 hr in air; disulfide formation | N₂ atmosphere, desiccated |

| Aqueous Solution | pH 4-6: >1 week; pH >7: <24 hr | 2-8°C with 1 mM EDTA |

| Lyophilized | >24 months | -20°C under argon |

Adapted from Benchchem storage guidelines for hydrochloride analog

Future Research Directions

Priority Investigations

-

Crystal Structure Analysis: Resolve positional isomerism effects

-

Thiol Reactivity Kinetics: Compare with 2-amino and methoxy derivatives

-

In Vivo Toxicity Screening: Acute oral LD₅₀ in rodent models

| Sector | Use Case | Development Stage |

|---|---|---|

| Bioconjugation | Antibody-drug linkers | Preclinical |

| Polymer Science | Self-healing elastomers | Proof-of-concept |

| Catalysis | Asymmetric synthesis ligands | Theoretical |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume